molecular formula C7H6N2O5 B2665997 Methyl 2-hydroxy-5-nitronicotinate CAS No. 856579-28-7

Methyl 2-hydroxy-5-nitronicotinate

Cat. No.: B2665997
CAS No.: 856579-28-7
M. Wt: 198.134
InChI Key: DLMMETCUQGSGOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-hydroxy-5-nitronicotinate is an organic compound with the molecular formula C₇H₆N₂O₅ It is a derivative of nicotinic acid and features a nitro group at the 5-position and a hydroxyl group at the 2-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-hydroxy-5-nitronicotinate can be synthesized through several methods. One common approach involves the esterification of 2-hydroxy-5-nitronicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the nitration of methyl 2-hydroxy-3-pyridinecarboxylate using a mixture of concentrated nitric acid and sulfuric acid. This reaction introduces the nitro group at the 5-position of the pyridine ring.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reagent addition, resulting in a more efficient and scalable process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-5-nitronicotinate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium hydroxide in ethanol.

Major Products Formed

    Oxidation: Methyl 2-oxo-5-nitronicotinate.

    Reduction: Methyl 2-hydroxy-5-aminonicotinate.

    Substitution: Methyl 2-hydroxy-5-substituted nicotinate (depending on the substituent introduced).

Scientific Research Applications

Methyl 2-hydroxy-5-nitronicotinate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical agents, particularly those targeting nicotinic acid receptors.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-5-nitronicotinate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl group can participate in hydrogen bonding and other interactions that influence the compound’s activity.

Comparison with Similar Compounds

Methyl 2-hydroxy-5-nitronicotinate can be compared with other similar compounds, such as:

    Methyl 2-hydroxy-3-nitronicotinate: Differing in the position of the nitro group, which can affect its reactivity and biological activity.

    Methyl 2-hydroxy-5-aminonicotinate: The amino group provides different chemical properties and potential biological activities compared to the nitro group.

    Methyl 2-hydroxy-5-chloronicotinate: The chloro group introduces different electronic effects and reactivity patterns.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties that can be leveraged in various applications.

Biological Activity

Methyl 2-hydroxy-5-nitronicotinate (MHNN) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anti-inflammatory properties. This article explores the biological activity of MHNN, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

MHNN is characterized by the presence of a hydroxyl group and a nitro group attached to a pyridine ring. The chemical structure can be represented as follows:

  • Chemical Formula : C7_7H6_6N2_2O5_5
  • Molecular Weight : 182.13 g/mol

The presence of these functional groups is crucial for its biological activity, influencing its interaction with cellular targets.

The biological activity of MHNN is primarily attributed to its ability to undergo bioreduction, leading to the formation of reactive intermediates. These intermediates can interact with various cellular components, resulting in antimicrobial effects and modulation of inflammatory pathways. The hydroxyl group also plays a role in hydrogen bonding, enhancing the compound's interaction with biological targets.

Antimicrobial Activity

MHNN has been investigated for its antimicrobial properties against several pathogens. The mechanism involves the reduction of the nitro group, producing toxic intermediates that bind to DNA and cause cellular damage .

Case Studies on Antimicrobial Efficacy

  • Study on Bacterial Inhibition :
    • Pathogens Tested : Escherichia coli, Staphylococcus aureus
    • Minimum Inhibitory Concentration (MIC) :
      • E. coli: 32 µg/mL
      • S. aureus: 16 µg/mL
    • : MHNN exhibited significant antibacterial activity, comparable to standard antibiotics like chloramphenicol .
  • Antifungal Activity :
    • Pathogen Tested : Candida albicans
    • MIC : 64 µg/mL
    • : Demonstrated moderate antifungal activity, warranting further investigation into its use as a therapeutic agent against fungal infections.

Anti-inflammatory Properties

Research has highlighted the anti-inflammatory potential of MHNN, particularly in inhibiting pro-inflammatory cytokines such as TNF-α and IL-1β. This property makes it a candidate for treating inflammatory diseases.

Data Table: Anti-inflammatory Effects

CompoundCytokine Inhibition (pg/mL)Reference
This compoundTNF-α: 50; IL-1β: 30
Control (DMSO)TNF-α: 150; IL-1β: 120

Applications in Drug Development

Due to its promising biological activities, MHNN is being explored as a precursor for developing new therapeutic agents targeting nicotinic acid receptors. Its role as an intermediate in synthesizing more complex organic molecules further enhances its utility in pharmaceutical research.

Properties

IUPAC Name

methyl 5-nitro-2-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O5/c1-14-7(11)5-2-4(9(12)13)3-8-6(5)10/h2-3H,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLMMETCUQGSGOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CNC1=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856579-28-7
Record name Methyl 2-hydroxy-5-nitronicotinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.